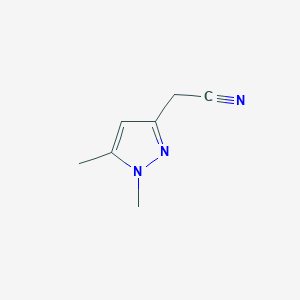

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile

Description

Properties

IUPAC Name |

2-(1,5-dimethylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-6-5-7(3-4-8)9-10(6)2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATJIQKCMWMOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile, a key building block in medicinal chemistry and drug discovery. The elucidated pathway is designed for efficiency and scalability, with a focus on the rationale behind each synthetic step and the integrity of the experimental protocols.

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. The specific scaffold of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile incorporates a cyanomethyl moiety, a versatile functional group that can be further elaborated into various pharmacologically relevant structures, including carboxylic acids, amides, and tetrazoles. This makes the target molecule a valuable intermediate for the synthesis of novel therapeutic agents. This guide details a multi-step synthesis beginning from the commercially available 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Proposed Synthetic Pathway

The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile can be efficiently achieved through a three-step process:

-

Reduction of the starting carboxylic acid to the corresponding primary alcohol.

-

Chlorination of the alcohol to introduce a good leaving group.

-

Nucleophilic substitution with a cyanide salt to yield the final product.

This pathway is advantageous due to the relatively mild conditions and the commercial availability of the starting material.

Caption: Proposed three-step synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.

Step 1: Synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanol

The initial step involves the reduction of the carboxylic acid group of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation, capable of efficiently reducing carboxylic acids to alcohols.[1] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent the quenching of the highly reactive LiAlH₄.

Experimental Protocol:

-

To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water, at 0 °C.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (1,5-dimethyl-1H-pyrazol-3-yl)methanol.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

The conversion of the primary alcohol to a chloromethyl group is a crucial step to facilitate the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the hydroxyl group into a good leaving group (chloride) and producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.

Experimental Protocol:

-

Dissolve (1,5-dimethyl-1H-pyrazol-3-yl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C and add thionyl chloride (1.1 eq.) dropwise with stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole.

-

The crude product may be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile

The final step is a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion to form the desired acetonitrile. Sodium cyanide (NaCN) or potassium cyanide (KCN) are common cyanide sources for this type of reaction. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the cyanide ion.

Experimental Protocol:

-

Dissolve 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole (1.0 eq.) in DMF.

-

Add sodium cyanide (1.2 eq.) to the solution and heat the mixture to 50-60 °C.

-

Stir the reaction mixture for 4-6 hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile.

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | LiAlH₄ | Anhydrous THF | 0 to RT | 12-16 | 80-90 |

| 2 | (1,5-Dimethyl-1H-pyrazol-3-yl)methanol | SOCl₂ | DCM | 0 to RT | 2-4 | 85-95 |

| 3 | 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole | NaCN | DMF | 50-60 | 4-6 | 70-85 |

Conclusion

The presented three-step synthesis provides a reliable and efficient pathway to 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile. The methodology employs standard and well-understood chemical transformations, making it amenable to both small-scale laboratory synthesis and larger-scale production. The rationale behind the choice of reagents and conditions is grounded in established principles of organic chemistry, ensuring a high degree of confidence in the successful execution of this synthesis. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating the synthesis of this important chemical intermediate.

References

Sources

An In-Depth Technical Guide to 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Structure

The core of the target molecule is the 1,5-dimethyl-1H-pyrazole ring. The nomenclature specifies a pyrazole ring with methyl groups at the N1 and C5 positions. The substituent at the C3 position is an acetonitrile group (-CH₂CN).

Predicted Physicochemical Properties

Based on the analysis of similar structures, the following physicochemical properties for 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile can be anticipated:

| Property | Predicted Value | Justification |

| Molecular Formula | C₈H₁₁N₃ | Derived from the chemical structure. |

| Molecular Weight | 149.19 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow solid or oil | Many substituted pyrazoles exhibit this appearance. |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | The presence of the pyrazole ring and the nitrile group suggests polarity, while the methyl groups add lipophilicity. |

| Boiling Point | > 200 °C | Estimated based on related pyrazole derivatives. |

| pKa | The pyridine-like nitrogen at position 2 will be basic, with an estimated pKa around 2-3. | The pyrazole ring is a weak base.[1] |

Proposed Synthetic Pathway

A logical and efficient synthetic route to 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile can be designed based on well-established pyrazole synthesis methodologies. The proposed pathway involves a two-step process starting from the readily available 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanol

This step involves the reduction of the carboxylic acid to the corresponding alcohol.

-

Rationale: The reduction of a carboxylic acid to a primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (1,5-dimethyl-1H-pyrazol-3-yl)methanol.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Conversion of (1,5-Dimethyl-1H-pyrazol-3-yl)methanol to 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile

This transformation can be achieved via a two-step, one-pot procedure involving an intermediate halide.

-

Rationale: The conversion of an alcohol to a nitrile is a common synthetic sequence. The hydroxyl group is first converted to a better leaving group, such as a halide (e.g., chloride or bromide), which is then displaced by a cyanide nucleophile. Thionyl chloride (SOCl₂) is a convenient reagent for converting primary alcohols to chlorides.

-

Procedure:

-

Dissolve (1,5-dimethyl-1H-pyrazol-3-yl)methanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere.

-

Cool the solution to 0 °C and add thionyl chloride (1.1 equivalents) dropwise. A small amount of a base like pyridine can be added to neutralize the HCl generated.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting alcohol.

-

In a separate flask, prepare a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Carefully add the in-situ generated 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole solution to the cyanide solution at room temperature.

-

Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC for the formation of the desired nitrile.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile.

-

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.

Spectroscopic Characterization

The structural elucidation of the synthesized 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile would rely on a combination of standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

A singlet for the N-methyl protons (N1-CH₃) around δ 3.6-3.8 ppm.

-

A singlet for the C5-methyl protons (C5-CH₃) around δ 2.2-2.4 ppm.

-

A singlet for the methylene protons of the acetonitrile group (-CH₂CN) around δ 3.7-3.9 ppm.

-

A singlet for the proton at the C4 position of the pyrazole ring (C4-H) around δ 6.0-6.2 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would provide information about the carbon skeleton.

-

Signals for the two methyl carbons (N1-CH₃ and C5-CH₃).

-

A signal for the methylene carbon (-CH₂CN).

-

A signal for the nitrile carbon (-CN) in the range of δ 115-120 ppm.

-

Signals for the three carbons of the pyrazole ring (C3, C4, and C5).

-

-

IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present.

-

A sharp, medium-intensity band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

C-H stretching vibrations for the methyl and methylene groups in the region of 2850-3000 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyrazole ring in the fingerprint region (below 1600 cm⁻¹).

-

-

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 149.19.

Potential Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs.[2] The introduction of an acetonitrile moiety can further enhance the therapeutic potential of the pyrazole core.

-

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or as a warhead to covalently interact with active site residues of enzymes, leading to potent and selective inhibition.

-

Receptor Antagonism: The overall molecular shape and electronic properties of 2-(1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile could allow it to bind to and block the activity of various receptors implicated in disease.

-

Intermediate for Further Elaboration: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further chemical modifications.

The pyrazole core itself has been associated with a wide range of biological activities, including but not limited to:

-

Anti-inflammatory

-

Anticancer

-

Antimicrobial

-

Antiviral

-

Analgesic

Relationship Between Pyrazole Core and Biological Targets

Caption: The versatile pyrazole scaffold can be tailored to interact with various biological targets.

Conclusion

While 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is not a widely cataloged compound, its synthesis is achievable through established chemical transformations. This guide provides a robust framework for its preparation, characterization, and exploration as a potential building block in drug discovery. The inherent biological potential of the pyrazole nucleus, coupled with the versatile reactivity of the acetonitrile group, makes this molecule an attractive target for medicinal chemists. Further research into its synthesis and biological evaluation is warranted to unlock its full therapeutic potential.

References

- ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.

- PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.

- ResearchGate. (2025, August 6). Convenient synthesis, characterization of some novel subs-tituted 3-methyl-2-pyrazoline-5-ones and substituted 3,5-dimethyl pyrazoles.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Letters in Applied NanoBioScience. (2021, September 7).

- Semantic Scholar. (n.d.).

- TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

- (2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development.

- Benchchem. (n.d.). 1,5-Dimethyl-3-phenylpyrazole|Research Chemical.

- National Institutes of Health. (n.d.). Dimethyl 1-(3-cyanobenzyl)

- JOCPR. (n.d.).

- National Institutes of Health. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- International Journal of Pharmaceutical Sciences Review and Research. (2020, November 15).

- Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS.

- National Institutes of Health. (n.d.).

- Sigma-Aldrich. (n.d.). Cyanomethyl (3,5-Dimethyl-1H-pyrazole)

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Spectral Landscape of a Niche Pyrazole Derivative

In the realm of heterocyclic chemistry, pyrazoles represent a cornerstone scaffold, renowned for their diverse biological activities which span from anti-inflammatory to anticancer agents. The specific isomer, 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile, presents a unique substitution pattern that is anticipated to fine-tune its chemical properties and biological interactions. This guide is conceived as a comprehensive resource for professionals engaged in the synthesis, characterization, and application of this molecule.

It is critical to establish at the outset that verified, publicly accessible experimental spectral data (NMR, IR, Mass Spectrometry) for 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is notably scarce. This guide, therefore, adopts a predictive and comparative approach, grounded in the fundamental principles of spectroscopy and substantiated by data from closely related structural isomers and the constituent functional moieties. Our objective is to provide a robust framework for the anticipated spectral characteristics of this compound, thereby empowering researchers to identify and characterize it with confidence.

Molecular Structure and its Spectroscopic Implications

The structure of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is characterized by a pyrazole ring methylated at the N1 and C5 positions, with an acetonitrile group attached at the C3 position. This specific arrangement of substituents dictates the electronic environment of each atom and, consequently, its signature in various spectroscopic analyses.

Caption: Molecular structure of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on established chemical shift theory and data from analogous compounds, we can predict the ¹H and ¹³C NMR spectra of the target molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, with four distinct signals corresponding to the different proton environments in the molecule.

| Predicted Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrazole C4-H | ~6.0 - 6.2 | Singlet (s) | 1H | The lone proton on the pyrazole ring is expected to appear as a singlet in a region typical for heterocyclic aromatic protons. |

| N1-CH₃ | ~3.7 - 3.9 | Singlet (s) | 3H | The methyl group attached to the nitrogen atom is deshielded and will likely appear as a singlet. |

| C3-CH₂-CN | ~3.6 - 3.8 | Singlet (s) | 2H | The methylene protons are adjacent to the electron-withdrawing nitrile group and the pyrazole ring, leading to a downfield shift. |

| C5-CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H | The methyl group at the C5 position is generally observed at a more upfield position compared to the N-methyl group. |

Expert Insight: The precise chemical shifts will be solvent-dependent. The use of deuterated chloroform (CDCl₃) is a common starting point for non-polar to moderately polar compounds. For compounds with potential for hydrogen bonding or those with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals.

| Predicted Assignment | Chemical Shift (δ, ppm) | Rationale |

| C≡N | ~117 - 120 | The carbon of the nitrile group typically resonates in this upfield region for carbons with sp hybridization. |

| Pyrazole C5 | ~148 - 152 | The C5 carbon, bearing a methyl group, is expected to be the most downfield of the ring carbons. |

| Pyrazole C3 | ~140 - 145 | The C3 carbon, attached to the acetonitrile group, will also be significantly downfield. |

| Pyrazole C4 | ~105 - 108 | The C4 carbon, bonded to a hydrogen, is expected to be the most upfield of the pyrazole ring carbons. |

| N1-CH₃ | ~35 - 40 | The N-methyl carbon signal is characteristic for this functional group. |

| C5-CH₃ | ~12 - 15 | The C-methyl carbon will appear at a significantly more upfield position. |

| C3-CH₂-CN | ~15 - 20 | The methylene carbon, influenced by the nitrile group, will have a characteristic chemical shift in this region. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Caption: A standardized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is expected to be dominated by absorptions from the nitrile group and the pyrazole ring.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

| ~2240 - 2260 | C≡N stretch | Medium to Strong, Sharp | The carbon-nitrogen triple bond of the nitrile group gives a characteristic and easily identifiable absorption in this region.[1] |

| ~1500 - 1600 | C=N and C=C stretches (pyrazole ring) | Medium | These absorptions are characteristic of the pyrazole ring system. |

| ~2850 - 3000 | C-H stretch (aliphatic) | Medium | These bands arise from the stretching vibrations of the methyl and methylene groups. |

| ~1350 - 1450 | C-H bend (aliphatic) | Medium | Bending vibrations of the methyl and methylene groups. |

Expert Insight: The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the N1-substitution of the pyrazole ring, as there is no N-H bond present. The sharpness and intensity of the nitrile peak make it a key diagnostic feature in the IR spectrum.

Experimental Protocol for IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a modern and convenient method.

Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

The molecular formula of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is C₈H₁₁N₃, which corresponds to a monoisotopic mass of approximately 149.1004 Da.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 149.

-

Key Fragmentation Pathways: The fragmentation of pyrazole derivatives is often characterized by the cleavage of the ring and the loss of substituents.[2]

-

Loss of HCN (m/z 122): A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule.

-

Loss of CH₃ (m/z 134): Cleavage of one of the methyl groups could lead to a fragment at m/z 134.

-

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo complex fragmentation, leading to smaller charged species.

-

Caption: Predicted major fragmentation pathways for 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a standard technique for the analysis of relatively small, volatile organic molecules.

Caption: A general workflow for obtaining an EI mass spectrum.

Conclusion and Forward Outlook

This technical guide provides a scientifically-grounded, predictive framework for the spectral characterization of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile. While experimental data for this specific isomer remains elusive in the public domain, the principles of NMR, IR, and Mass Spectrometry, coupled with comparative data from related pyrazole derivatives, allow for a confident projection of its spectral features. It is our hope that this guide will serve as an invaluable resource for researchers, aiding in the synthesis, identification, and further investigation of this and other novel pyrazole compounds. The protocols and interpretive guidance provided herein are designed to be broadly applicable, promoting best practices in the structural elucidation of new chemical entities.

References

-

TSI Journals. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

JOCPR. (2011). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and Characterization of Some New Pyrazole Derivatives. Retrieved from [Link]

- Bernstein, R. B., & Duncan, A. B. F. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 508(1), 447.

-

ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

-

Analytical Methods (RSC Publishing). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Retrieved from [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

JOCPR. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

Sources

The Architecture of Pyrazole Acetonitrile Synthesis: A Technical Guide to Core Formation Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole acetonitrile derivatives represent a cornerstone in modern medicinal chemistry and drug development, owing to their versatile biological activities.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the core mechanisms governing their formation. Moving beyond a simple recitation of synthetic protocols, this document, intended for researchers and scientists, delves into the causality behind experimental choices and the self-validating nature of these synthetic pathways. We will dissect the primary synthetic routes, including multicomponent reactions and classical cyclization strategies, supported by detailed mechanistic diagrams, experimental protocols, and quantitative data. This guide aims to equip researchers with the fundamental knowledge to not only replicate these syntheses but also to innovate within the field of pyrazole chemistry.

The Strategic Importance of the Pyrazole Acetonitrile Scaffold

The fusion of a pyrazole ring with an acetonitrile moiety creates a privileged scaffold in drug discovery. The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, is a bioisostere for numerous functional groups and can engage in a variety of non-covalent interactions with biological targets.[1][2] The acetonitrile group, with its reactive nitrile functionality, serves as a valuable handle for further molecular elaboration, allowing for the construction of diverse compound libraries for biological screening. This combination has led to the development of compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2]

Dominant Synthetic Paradigms: A Mechanistic Exploration

The formation of pyrazole acetonitrile derivatives is primarily achieved through a few elegant and high-yielding synthetic strategies. This section will explore the two most prevalent and mechanistically distinct pathways.

The Power of Convergence: Three-Component Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles

One of the most efficient and widely employed methods for the synthesis of pyrazole acetonitriles is a one-pot, three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative.[4][5] This reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[6][7][8]

The reaction cascade is initiated by the Knoevenagel condensation of the aldehyde and malononitrile, typically catalyzed by a base. This step forms an electron-deficient α,β-unsaturated dinitrile intermediate. The base deprotonates the active methylene group of malononitrile, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the benzylidene malononitrile derivative.

The second phase of the cascade is the Michael addition of hydrazine to the electron-deficient alkene. The more nucleophilic nitrogen of the hydrazine attacks the β-carbon of the α,β-unsaturated dinitrile. This is a crucial step that sets the stage for the final ring-closing event.

The cascade culminates in an intramolecular cyclization . The terminal amino group of the hydrazine adduct attacks one of the nitrile groups, leading to the formation of a five-membered ring. Tautomerization of the resulting imine to a more stable enamine affords the final 5-amino-1H-pyrazole-4-carbonitrile product.

Figure 1: The Knoevenagel-Michael-Cyclization cascade for the formation of 5-amino-1H-pyrazole-4-carbonitriles.

This protocol is a representative example of the three-component synthesis.[9]

Materials:

-

4-Chlorobenzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Phenylhydrazine (1 mmol)

-

LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)[9]

-

Ethanol

Procedure:

-

In a 5 mL round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

-

Add a minimal amount of ethanol to facilitate stirring.

-

Stir the mixture at 55 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (1:1) as the mobile phase.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add 3 mL of hot ethanol to dissolve the product and separate it from the catalyst.

-

Separate the catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure 5-amino-1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

Quantitative Data:

| Entry | Aldehyde | Hydrazine | Catalyst | Reaction Time (min) | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | Phenylhydrazine | LDH@PTRMS@DCMBA@CuI | 15-27 | 85-93 | [9] |

| 2 | Benzaldehyde | Phenylhydrazine | Alumina–silica-supported MnO₂ | Room Temp. | 81-96 | [5] |

| 3 | Aromatic Aldehydes | Hydrazine Hydrate | Triethylamine | Microwave/Thermal | - | [4] |

The Classical Approach: Condensation of β-Ketonitriles with Hydrazines

A more traditional yet highly effective route to pyrazole acetonitriles involves the condensation of a β-ketonitrile with a hydrazine derivative. This method is an adaptation of the well-established Knorr pyrazole synthesis.

The reaction proceeds in a stepwise manner. The first step is the nucleophilic attack of the more nucleophilic nitrogen of the hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbon of the nitrile group. Subsequent tautomerization of the resulting cyclic imine leads to the formation of the aromatic pyrazole ring.

Figure 2: General mechanism for the synthesis of pyrazole acetonitriles from β-ketonitriles and hydrazines.

This protocol describes the synthesis of a pyrazole acetonitrile derivative from a β-ketonitrile precursor.[10]

Materials:

-

3-Oxo-3-phenylpropanenitrile (β-ketonitrile)

-

Trichloroacetonitrile

-

Hydrazine hydrate

-

Dioxane

Procedure:

-

React 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile to afford the intermediate 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile.

-

Condense the resulting intermediate with hydrazine hydrate.

-

The reaction mixture is typically refluxed in a suitable solvent like dioxane.

-

After the reaction is complete, the product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., dioxane) to yield 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) | Reference |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | 93 | 200-202 | [10] |

| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 95 | 218-220 | [10] |

| 3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile | 93 | 238-240 | [10] |

The Thorpe-Ziegler Reaction: A Note on its Role

The Thorpe-Ziegler reaction is a powerful tool in organic synthesis for the intramolecular cyclization of dinitriles to form cyclic ketones.[11][12] While it involves the reaction of nitrile groups, its primary application is not the de novo synthesis of the pyrazole ring itself with an acetonitrile substituent. Instead, it could be conceptually applied to a pre-formed pyrazole scaffold bearing two nitrile groups at appropriate positions to construct a fused ring system. This is a more advanced and specialized application beyond the scope of the core formation mechanisms discussed here.

Spectroscopic Characterization of Pyrazole Acetonitrile Derivatives

The structural elucidation of the synthesized pyrazole acetonitrile derivatives relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectra typically show characteristic signals for the aromatic protons of the pyrazole ring and any aryl substituents. The protons of the amino group usually appear as a broad singlet.[9]

¹³C NMR Spectroscopy: The carbon NMR spectra will show distinct signals for the carbon atoms of the pyrazole ring, the nitrile carbon (typically in the range of 115-120 ppm), and the carbons of the substituents.[9]

Infrared (IR) Spectroscopy: The IR spectra are characterized by a sharp and strong absorption band for the nitrile group (C≡N) stretching vibration, usually observed around 2200-2230 cm⁻¹. The N-H stretching vibrations of the amino group appear as one or two bands in the region of 3200-3500 cm⁻¹.[9]

Representative Spectroscopic Data for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: [9]

| ¹H NMR (250 MHz, CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Protons | 7.62 | t | 11.5 | 5H, Phenyl-H |

| 7.40–7.28 | m | 3H, Phenyl-H, Chlorophenyl-H | ||

| 7.11 | d | 8.0 | 2H, Chlorophenyl-H | |

| 6.91 | d | 7.7 | 1H, Phenyl-H |

| ¹³C NMR (63 MHz, CDCl₃) | δ (ppm) | Assignment |

| Carbons | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 | Pyrazole, Phenyl, Chlorophenyl, and Nitrile Carbons |

| FT-IR (KBr) | ν (cm⁻¹) | Assignment |

| Vibrations | 3447, 3346, 3313, 3208 | N-H stretching |

| 2206 | C≡N stretching |

Conclusion

The synthesis of pyrazole acetonitrile derivatives is dominated by elegant and efficient multicomponent reactions and classical cyclization strategies. The three-component synthesis, proceeding via a Knoevenagel-Michael-cyclization cascade, offers a highly convergent and atom-economical route to a wide variety of substituted 5-amino-1H-pyrazole-4-carbonitriles. The condensation of β-ketonitriles with hydrazines provides a reliable and well-understood alternative. A thorough understanding of these core formation mechanisms, coupled with the practical insights into experimental protocols and characterization techniques provided in this guide, empowers researchers to confidently and creatively explore the vast chemical space of these medicinally important scaffolds.

References

-

Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(20), 6290-6302. [Link]

-

Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Krasnikov, V. V., & Nasakin, O. E. (2017). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Journal of General Chemistry, 87(8), 1728–1731. [Link]

-

Al-Qalaf, F., Mandani, F., Abdelkhalik, M. M., & Bassam, A. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(10), 6896–6911. [Link]

-

Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2014). A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as recyclable catalyst. Green Chemistry, 16(5), 2495-2501. [Link]

-

Shabalala, N. G., Mnyakeni, D. A., & Mthakathi, P. H. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC advances, 13(42), 29465-29483. [Link]

-

(n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. ResearchGate. [Link]

-

Amiri-Zirtol, L., & Gholamhosseini-Nazari, M. (2024). The Thorpe-Ziegler reaction: A powerful strategy for the synthesis of heterocycles. Journal of the Iranian Chemical Society, 21(1), 1-25. [Link]

-

Bousquet, T., Grimaud, L., & Masson, G. (2014). Optimization of the Thorpe–Ziegler cyclization. Organic & Biomolecular Chemistry, 12(3), 497-503. [Link]

-

Ohta, S., Ogawa, T., & Nozaki, K. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(42), 28031–28042. [Link]

-

(n.d.). Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. ResearchGate. [Link]

-

Astuti, W., Mustofa, M., & Jumina, J. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Physics: Conference Series, 1912(1), 012023. [Link]

-

Soliman, A. M., El-Gazzar, A. A., & Hassan, A. S. (2011). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o2784. [Link]

-

(n.d.). A simple and clean method for synthesis of pyrano[2,3-c]pyrazole derivatives. TSI Journals. [Link]

-

(n.d.). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. ScienceDirect. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. chemmethod.com [chemmethod.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Preliminary Biological Activity Screening of Pyrazole Compounds: A Technical Guide

Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2][3] Its remarkable metabolic stability and versatile chemical nature allow for structural modifications that can yield potent and selective therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, leading to the development of several clinically successful drugs.[1][4][5][6] This guide provides a comprehensive overview of the essential preliminary in vitro screening assays designed to identify and characterize the biological potential of novel pyrazole compounds, offering a strategic framework for researchers in the field.

The rationale behind prioritizing certain screening assays is rooted in the well-documented therapeutic potential of the pyrazole core. Given its prevalence in anti-inflammatory drugs like celecoxib, assessing cyclooxygenase (COX) inhibition is a logical starting point.[1] Similarly, the frequent reports of potent antibacterial and antifungal activity necessitate robust antimicrobial screening.[7][8][9] The demonstrated cytotoxicity of numerous pyrazole derivatives against various cancer cell lines also makes anticancer screening a critical component of the preliminary assessment.[10][11][12]

This guide will delve into the core screening methodologies for these key therapeutic areas, providing not just the procedural steps but also the underlying scientific principles and data interpretation strategies. The aim is to equip researchers with the knowledge to design and execute a logical, efficient, and self-validating preliminary screening cascade.

Visualizing the Path Forward: A General Screening Workflow

The journey from a newly synthesized pyrazole compound to a potential drug candidate begins with a structured and hierarchical screening process. The following workflow illustrates a typical path for preliminary biological evaluation.

Caption: A generalized workflow for the preliminary biological screening of pyrazole compounds.

I. Anticancer Activity Screening: Identifying Cytotoxic Potential

A significant number of pyrazole derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms including the inhibition of cyclin-dependent kinases (CDKs), tubulin polymerization, and epidermal growth factor receptor (EGFR).[1][12] The initial step in evaluating this potential is to assess the compound's general cytotoxicity against a panel of human cancer cell lines.

Core Principle: Cell Viability Assays

Cytotoxicity assays are designed to measure the proportion of viable cells remaining after exposure to a test compound. A decrease in cell viability is indicative of either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects. The most common methods rely on metabolic activity or cellular protein content as indicators of cell viability.

Experimental Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity.[13][14] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4][15][16]

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]

-

Incubation: Incubate the plates for a specified period, typically 24 to 48 hours, under standard cell culture conditions (37°C, 5% CO2).[16][17]

-

MTT Addition: Add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.[10][12]

Data Presentation: Summarizing Cytotoxicity

The results of the cytotoxicity screening are typically presented in a table summarizing the IC50 values for each compound against the tested cell lines.

| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |

| PYR-001 | 8.5 ± 0.7 | 12.3 ± 1.1 | 6.1 ± 0.5 |

| PYR-002 | > 50 | > 50 | > 50 |

| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.3 |

Data are representative and should be determined experimentally.

Mechanistic Insights: Cell Cycle Analysis and Apoptosis

For compounds that exhibit potent cytotoxicity, further investigation into their mechanism of action is warranted. Techniques like flow cytometry can be used to analyze the cell cycle distribution and detect apoptosis (programmed cell death), providing deeper insights into how the compound affects cancer cells.[15][18]

II. Antimicrobial Activity Screening: Combating Infectious Agents

The pyrazole scaffold is a cornerstone in the development of new antimicrobial agents, with many derivatives showing promising activity against a range of bacteria and fungi.[7][8][19] The initial screening phase aims to identify compounds with broad-spectrum or selective antimicrobial properties.

Core Principle: Inhibition of Microbial Growth

The fundamental principle of antimicrobial screening is to determine a compound's ability to inhibit the visible growth of microorganisms. This is often achieved through diffusion or dilution methods.

Experimental Protocol 1: Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity and is suitable for initial high-throughput screening.[9][20][21]

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

-

Inoculation: Once the agar has solidified, uniformly spread a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) over the surface.[9][20]

-

Well Creation: Create wells of a standard diameter in the agar using a sterile cork borer.

-

Compound Application: Add a fixed volume of the pyrazole compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well. Include a solvent control and a positive control antibiotic (e.g., Chloramphenicol, Fluconazole).[8][20]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition generally indicates greater antimicrobial activity.[20]

Experimental Protocol 2: Broth Microdilution Method for MIC Determination

For compounds showing activity in the diffusion assay, a quantitative assessment is necessary to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24][25]

Step-by-Step Methodology:

-

Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton broth).[26]

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under the same conditions as the agar diffusion assay.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[22][25]

Data Presentation: Antimicrobial Activity Profile

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| PYR-001 | 8 | 16 | 32 |

| PYR-002 | > 128 | > 128 | > 128 |

| Ciprofloxacin | 1 | 0.5 | NA |

| Fluconazole | NA | NA | 2 |

Data are representative and should be determined experimentally. NA: Not Applicable.

III. Anti-inflammatory Activity Screening: Targeting COX Enzymes

The discovery of celecoxib, a selective COX-2 inhibitor, highlighted the potential of pyrazole derivatives as anti-inflammatory agents.[1] Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Preliminary screening often focuses on the ability of pyrazole compounds to inhibit COX-1 and COX-2.

Core Principle: Enzyme Inhibition Assay

The principle behind this assay is to measure the activity of the COX enzyme in the presence and absence of the test compound. A reduction in enzyme activity indicates inhibition. Commercially available kits provide a convenient and standardized method for this screening.[27][28][29][30]

Experimental Protocol: Fluorometric COX Inhibitor Screening

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., COX assay buffer, COX probe, COX cofactor, human recombinant COX-1 and COX-2 enzymes).[30]

-

Inhibitor Preparation: Dissolve the pyrazole compounds in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a no-enzyme control and a no-inhibitor control.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.[28]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX.[27][28]

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.[30]

-

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.

Data Presentation: COX Inhibition Profile

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| PYR-001 | 15.2 | 0.8 | 19 |

| PYR-002 | 2.5 | 3.1 | 0.8 |

| Celecoxib | > 10 | 0.05 | > 200 |

Data are representative and should be determined experimentally. A higher selectivity index indicates a more desirable selective inhibition of COX-2 over COX-1, which is often associated with a reduced risk of gastrointestinal side effects.

IV. In Silico Screening: A Computational Prelude to Wet Lab Experiments

Before embarking on the synthesis and in vitro screening of a large library of pyrazole compounds, computational methods such as molecular docking can be employed to predict the binding affinities of these molecules to specific biological targets.[1][31][32][33] This in silico approach can help prioritize compounds for synthesis and testing, thereby saving time and resources.

Core Principle: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, a pyrazole derivative) when bound to a second molecule (the receptor, typically a protein target like COX-2 or a bacterial enzyme).[31] The strength of the interaction is often estimated by a scoring function, which can be used to rank different compounds.

Visualizing the Interaction: Ligand-Receptor Binding

The following diagram illustrates the concept of a pyrazole derivative binding to the active site of a target enzyme.

Caption: A conceptual diagram of a pyrazole compound interacting with amino acid residues in the active site of a target enzyme.

Conclusion: A Foundation for Drug Discovery

The preliminary biological activity screening of pyrazole compounds is a critical first step in the long and complex process of drug discovery. By employing a strategic and multi-faceted approach that encompasses anticancer, antimicrobial, and anti-inflammatory assays, researchers can efficiently identify promising lead compounds. The integration of in silico methods can further enhance the efficiency of this process. The methodologies and insights provided in this guide serve as a robust foundation for the initial evaluation of novel pyrazole derivatives, paving the way for the development of the next generation of therapeutics.

References

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). MDPI. Retrieved from [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. Retrieved from [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2021). PMC - PubMed Central. Retrieved from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved from [Link]

-

Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2016). PMC. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). NIH. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). PMC. Retrieved from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Retrieved from [Link]

-

Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. Retrieved from [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). NIH. Retrieved from [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC - NIH. Retrieved from [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2022). PMC - NIH. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. Retrieved from [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. Retrieved from [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH. Retrieved from [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). MDPI. Retrieved from [Link]

-

13.5A: Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

-

Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved from [Link]

-

How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Retrieved from [Link]

-

Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. Retrieved from [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

-

14 compounds were selected and analysed using MTT-or SRB Assay in... ResearchGate. Retrieved from [Link]

-

Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. ResearchGate. Retrieved from [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2019). MDPI. Retrieved from [Link]

-

Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. (2025). ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Retrieved from [Link]

-

cytotoxicity mtt assay: Topics by Science.gov. Science.gov. Retrieved from [Link]

-

Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. Retrieved from [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved from [Link]

-

Targeting Skin Aging Hallmarks In Vitro: Antioxidant, Anti-Inflammatory, and Anti-Senescence Effects of Phenolic-Rich Extracts from Cistus L. Species. (2026). MDPI. Retrieved from [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2014). PMC - NIH. Retrieved from [Link]

-

The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Retrieved from [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). NIH. Retrieved from [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cytotoxicity mtt assay: Topics by Science.gov [science.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ijprajournal.com [ijprajournal.com]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio.libretexts.org [bio.libretexts.org]

- 24. emerypharma.com [emerypharma.com]

- 25. bmglabtech.com [bmglabtech.com]

- 26. m.youtube.com [m.youtube.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. assaygenie.com [assaygenie.com]

- 31. mdpi.com [mdpi.com]

- 32. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Introduction: The Pyrazole Core as a Pillar of Modern Medicinal Chemistry

An In-depth Technical Guide to the Discovery and History of 1,5-Dimethylpyrazole Derivatives

To the dedicated researcher, the pyrazole ring is more than a simple five-membered heterocycle; it is a "privileged scaffold," a foundational structure upon which a remarkable diversity of pharmacologically active agents has been built. Its unique electronic properties, metabolic stability, and capacity for versatile substitution have made it a cornerstone of drug discovery for over a century. This guide delves into the specific and historically significant class of 1,5-dimethylpyrazole derivatives. We will trace their journey from a serendipitous discovery in the late 19th century to their establishment as critical components in the modern pharmaceutical landscape. This exploration is designed for the scientific professional, offering not just a historical narrative, but a deeper understanding of the chemical principles, pivotal synthetic methodologies, and the causal link between molecular structure and therapeutic function that define this enduring class of compounds.

Part I: The Genesis of a Scaffold - Ludwig Knorr and the Birth of Pyrazoles

The story of pyrazoles is inextricably linked to the German chemist Ludwig Knorr. In 1883, while investigating quinine-related compounds, Knorr conducted a reaction that would change the course of medicinal chemistry.[1][2] By condensing ethyl acetoacetate with phenylhydrazine, he did not obtain the expected quinoline derivative but instead synthesized the first pyrazolone, a derivative of the pyrazole ring system.[3][4] This discovery was not merely a chemical curiosity. Almost immediately, Knorr leveraged this new scaffold to synthesize Antipyrine (phenazone), a compound bearing the characteristic 1,5-dimethyl substitution pattern (specifically, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one).[1] This molecule was found to possess potent antipyretic and analgesic properties, becoming one of the first commercially successful synthetic drugs and firmly establishing the therapeutic potential of the pyrazole core.

While Knorr's work focused on the medicinally potent pyrazolone derivatives, the parent (unsubstituted) pyrazole ring was formally synthesized a few years later in 1889 by Hans von Pechmann, through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3] However, it was Knorr's initial synthesis that opened the floodgates to chemical exploration and drug development.

Part II: The Foundational Reaction - A Deep Dive into the Knorr Pyrazole Synthesis

The enduring legacy of Knorr's work is his namesake reaction, a robust and versatile method for constructing the pyrazole ring that remains a staple in synthetic chemistry today.[5][6]

Core Principle and Mechanistic Rationale

The Knorr pyrazole synthesis is fundamentally the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] The reaction's efficiency is driven by several key factors:

-

Nucleophilicity of Hydrazine: The two adjacent nitrogen atoms in hydrazine are highly nucleophilic, readily attacking the electrophilic carbonyl carbons of the 1,3-dicarbonyl starting material.

-

Intermediate Stability: The reaction proceeds through a stable hydrazone intermediate.

-

Thermodynamic Driving Force: The final dehydration step results in the formation of a highly stable, aromatic pyrazole ring, which provides a strong thermodynamic impetus for the reaction to proceed to completion.[5]

The mechanism involves an initial attack by one of the hydrazine's nitrogen atoms on a carbonyl group, followed by dehydration to form a hydrazone. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom on the remaining carbonyl group leads to a non-aromatic cyclic intermediate, which then undergoes a final dehydration step to yield the aromatic pyrazole product.

Mandatory Visualization: Mechanism of the Knorr Pyrazole Synthesis

Caption: A workflow diagram of the Knorr pyrazole synthesis mechanism.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol details the synthesis of 3,5-dimethylpyrazole, a direct precursor for many 1,5-dimethylpyrazole derivatives, via the Knorr condensation.

Materials:

-

Acetylacetone (pentane-2,4-dione)

-

Hydrazine hydrate (64-85% solution)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure: [9]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine acetylacetone (0.1 mol) and ethanol (50 mL).

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (0.1 mol) to the flask. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting residue is 3,5-dimethylpyrazole. Depending on the desired purity, it can be used directly in the next step or purified further by distillation or recrystallization.

Self-Validating System: The success of the synthesis is confirmed by the disappearance of the starting materials on TLC and the appearance of a new spot corresponding to the product. The identity and purity of the 3,5-dimethylpyrazole can be definitively confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part III: The Alkylation Step - Forging the 1,5-Dimethyl Structure

With the 3,5-dimethylpyrazole core in hand, the next critical step is N-alkylation to introduce the methyl group at the N1 position, yielding the target 1,5-dimethylpyrazole scaffold.

Chemical Rationale

The NH proton of the pyrazole ring is weakly acidic and can be removed by a suitable base. The resulting pyrazolate anion is a potent nucleophile that readily reacts with electrophilic alkylating agents, such as methyl iodide or dimethyl sulfate, in an SN2 reaction.

Mandatory Visualization: Two-Step Synthesis Workflow

Caption: Workflow for the two-step synthesis of 1,5-dimethylpyrazoles.

Experimental Protocol: N-Methylation of 3,5-Dimethylpyrazole

This representative protocol is adapted from established N-alkylation procedures for pyrazoles.[9]

Materials:

-

3,5-Dimethylpyrazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Acetone or Acetonitrile (anhydrous)

-

Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,5-dimethylpyrazole (0.05 mol), anhydrous potassium carbonate (0.075 mol), and anhydrous acetone (100 mL).

-

Alkylation: Stir the suspension vigorously and add methyl iodide (0.06 mol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and filter off the solid potassium carbonate.

-

Isolation: Wash the solid with acetone. Combine the filtrates and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or distillation to yield pure 1,3,5-trimethylpyrazole (as an example of a 1,5-dimethylpyrazole derivative).

Part IV: A Century of Therapeutic Impact

The discovery of Antipyrine was the catalyst for over a century of research into pyrazole-based pharmaceuticals. The 1,5-dimethylpyrazole core and its close relatives became synonymous with non-steroidal anti-inflammatory drugs (NSAIDs) for decades.

Data Presentation: Key Early Pyrazolone-Based Drugs

| Compound Name | Core Structure | Year of Introduction (approx.) | Primary Therapeutic Use |

| Antipyrine (Phenazone) | 1,5-Dimethyl-2-phenyl-pyrazol-3-one | 1883[1] | Analgesic, Antipyretic |

| Aminopyrine (Amidopyrine) | 4-Amino-1,5-dimethyl-2-phenyl-pyrazol-3-one | 1896 | Analgesic, Antipyretic |

| Phenylbutazone | 4-Butyl-1,2-diphenyl-pyrazolidine-3,5-dione | 1949 | Anti-inflammatory (for arthritis)[10] |

Note: Phenylbutazone is a pyrazolidinedione, a related saturated ring system, but is part of the same historical and therapeutic lineage.

Evolution into a Privileged Scaffold

The initial success in pain and inflammation spurred chemists to explore the full potential of the pyrazole scaffold. It was soon discovered that derivatives exhibited a vast range of biological activities, cementing its status as a privileged structure in drug design.[3][10] This versatility stems from the pyrazole ring's ability to act as a bioisostere for other aromatic rings like benzene, while offering improved physicochemical properties such as solubility and metabolic profiles.[11]

Modern research has expanded the applications of pyrazole derivatives far beyond inflammation. For example, the 1,5-diarylpyrazole structure of Celecoxib is a highly selective COX-2 inhibitor, representing a significant advancement in NSAID safety.[12][13] Today, pyrazole derivatives are investigated and used for an astonishing array of conditions.

Mandatory Visualization: Pharmacological Diversity of the Pyrazole Core

Caption: The diverse therapeutic applications of pyrazole derivatives.

Conclusion

The journey of 1,5-dimethylpyrazole derivatives is a compelling narrative of scientific discovery and therapeutic innovation. From Ludwig Knorr's foundational synthesis in 1883, which yielded one of the world's first synthetic drugs, to the development of highly specific and potent agents a century later, this chemical class has consistently proven its value. The Knorr synthesis and subsequent N-alkylation remain fundamental, teachable, and industrially relevant processes. For researchers and drug development professionals, the history of the 1,5-dimethylpyrazole scaffold is not just a lesson in chemistry, but a powerful demonstration of how a single molecular core can be rationally modified to address a multitude of human diseases, securing its legacy as a true pillar of medicinal science.

References

-